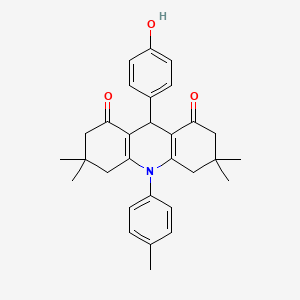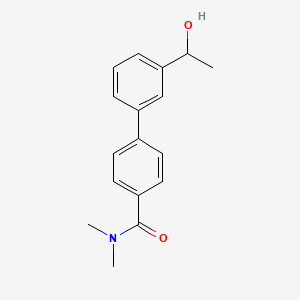![molecular formula C12H16N2O6S2 B5975831 N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B5975831.png)
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine, also known as MTA, is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH). SAHH is an enzyme that plays a critical role in the regulation of the methylation cycle, which is essential for the maintenance of normal cellular function. Inhibition of SAHH by MTA leads to an accumulation of S-adenosylhomocysteine (SAH), which in turn leads to a decrease in the availability of S-adenosylmethionine (SAM), the primary methyl donor in the cell. This results in a disruption of normal cellular methylation patterns, which can have a variety of downstream effects.
Mechanism of Action
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine inhibits SAHH by binding to the enzyme's active site, which prevents the hydrolysis of SAH to homocysteine and adenosine. This leads to an accumulation of SAH, which in turn leads to a decrease in the availability of SAM. The downstream effects of this disruption of normal cellular methylation patterns are complex and can vary depending on the cell type and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine are largely related to its inhibition of SAHH and the resulting disruption of normal cellular methylation patterns. This disruption can lead to changes in gene expression, protein function, and cellular metabolism. In cancer, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In viral infections, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to inhibit viral replication and promote immune function. In neurological disorders, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to improve cognitive function and protect against oxidative stress and neuroinflammation.
Advantages and Limitations for Lab Experiments
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has several advantages for use in lab experiments, including its potency as an SAHH inhibitor and its ability to induce a wide range of downstream effects. However, there are also several limitations to its use, including its potential toxicity and the difficulty of interpreting the downstream effects of its disruption of cellular methylation patterns.
Future Directions
There are several potential future directions for research on N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine, including the development of more potent and selective SAHH inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its role in normal cellular function and metabolism. Additionally, the development of new methods for the synthesis and delivery of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine could improve its efficacy and reduce its potential toxicity.
Synthesis Methods
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine can be synthesized using a variety of methods, including the reaction of 4-morpholinosulfonyl chloride with 2-thiophenecarboxylic acid, followed by reaction with alanine. Other methods include the reaction of 4-morpholinylsulfonyl isocyanate with 2-thiophenecarboxylic acid, followed by reaction with alanine, or the reaction of 4-morpholinylsulfonyl hydrazine with 2-thiophenecarboxylic acid, followed by reaction with alanine.
Scientific Research Applications
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, viral infections, and neurological disorders. In cancer, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines. N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has also been shown to have antiviral activity against a number of viruses, including HIV, hepatitis B and C, and herpes simplex virus. In neurological disorders, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c1-8(12(16)17)13-11(15)10-6-9(7-21-10)22(18,19)14-2-4-20-5-3-14/h6-8H,2-5H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJRHGIRWHIGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5975754.png)

![N-(4-methoxyphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B5975770.png)
![5-(4-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5975774.png)
![{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5975778.png)
![2-(3,5-dichlorophenyl)-8-(3-hydroxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975780.png)
![1-[3-(1H-pyrazol-1-yl)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975784.png)
![2-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975795.png)
![[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)

![N-({1-[2-(1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}methyl)-1H-indole-2-carboxamide](/img/structure/B5975820.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5975827.png)

![N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5975847.png)